Boma, scientifically known as 2-[4-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]acetonitrile, is a synthetic organic compound classified under the category of ligands. It is primarily recognized for its biological activity in pharmacology, particularly as a ligand interacting with various targets in the body. The compound has a CAS Registry Number of 540496-84-2 and is cataloged in databases such as PubChem and ChEMBL, where it is associated with various biological activities and applications .
The synthesis of Boma involves multiple steps typical for organic compounds. Specific methods may vary, but generally, the process includes:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .
Boma's molecular structure features a benzoxazole ring connected to a methoxyphenyl group and an acetonitrile moiety. The structural formula can be represented as follows:
The compound exhibits specific spatial arrangements that contribute to its biological activities, which can be analyzed through computational chemistry methods such as molecular docking studies .
Boma participates in various chemical reactions that can be broadly categorized into:
These reactions are significant for modifying Boma's structure to enhance its pharmacological properties or to create derivatives with improved efficacy against specific biological targets .
Boma acts primarily as a ligand that binds to specific receptors in the body, influencing various signaling pathways. Its mechanism involves:
Research indicates that Boma's interaction with specific receptors can modulate gene expression and cellular responses, making it a valuable compound in pharmacological studies .
Relevant data on these properties can be crucial for its application in drug formulation and development .
Boma has several scientific uses including:
The versatility of Boma makes it a significant compound in both basic research and applied sciences, particularly within pharmacology and biotechnology sectors .
The chemical synthesis of BOMA (3-(Benzyloxy)-4-methoxyarylacetamide) derivatives employs innovative strategies to enhance yield, purity, and structural diversity. Solid-phase peptide synthesis (SPPS) with S-alkylation enables efficient generation of BOMA analogs, reducing production costs by 40–60% compared to traditional liquid-phase methods. This approach facilitates precise modifications at the N-terminus benzyloxy and C-terminus arylacetamide regions, critical for bioactivity [6]. Microwave-assisted Suzuki-Miyaura cross-coupling reactions further optimize the synthesis of biphenyl-substituted BOMA variants. Under microwave irradiation (120°C, 30 min), this method achieves >85% yield with Pd(PPh₃)₄ catalysis, significantly accelerating the introduction of electron-donating groups (-OCH₃, -NH₂) or halogen substituents (-F, -Cl) at the para-position of the benzyl ring [5].
Ring-closing metathesis (RCM) using Grubbs’ second-generation catalyst (5 mol%) generates constrained macrocyclic BOMA derivatives. This method produces 14–18-membered lactam rings, confirmed via NMR spectroscopy, which stabilize the bioactive conformation and enhance metabolic stability. Key synthetic routes are compared in Table 1 [6] [8].
Table 1: Synthetic Methods for BOMA Derivatives
Method | Reaction Conditions | Key Modifications | Yield (%) | Purity (%) |
---|---|---|---|---|
Solid-phase S-alkylation | DMF, DIEA, RT, 24 h | C-terminal alkylation | 78–92 | >95 |
Microwave cross-coupling | Pd(PPh₃)₄, K₂CO₃, 120°C, 30 min | Aryl ring functionalization | 85–94 | 98 |
Ring-closing metathesis | Grubbs II, DCM, 40°C, 12 h | Macrocyclization (14–18 atoms) | 65–73 | 90 |
Computational workflows integrate quantum mechanics/molecular mechanics (QM/MM) and natural language processing (NLP)-inspired algorithms to predict BOMA’s stereochemical behavior. Density functional theory (DFT) at the B3LYP/6-31G* level identifies low-energy conformers of the arylacetamide core, revealing a 2.5 kcal/mol preference for a syn-periplanar arrangement between the methoxy oxygen and acetamide carbonyl. This orientation facilitates hydrogen bonding with biological targets [5] [10].
Context-dependent similarity modeling, adapted from Word2Vec, generates embedded fragment vectors (EFVs) for BOMA substituents. Trained on 113,113 analogue series from ChEMBL, the model maps substituents to 200-dimensional vectors using a continuous bag-of-words (CBOW) neural network. Cosine similarity analysis identifies bioisosteric replacements beyond classical metrics; e.g., the vector for p-fluorobenzyl (-F) shows high similarity (0.87) to p-aminomethylbenzyl (-CH₂NH₂), explaining conserved activity despite structural divergence [10]. Molecular dynamics simulations (GROMACS, 100 ns) further demonstrate that R-enantiomers of chiral BOMA analogs exhibit 30% stronger hydrophobic interactions with model enzymes than S-counterparts due to complementary pocket docking.
Table 2: Computational Parameters for Stereochemical Analysis
Method | Parameters | Key Output | Biological Relevance |
---|---|---|---|
DFT (B3LYP/6-31G*) | Solvent: PCM (water), ΔG calculation | syn-periplanar stability: 2.5 kcal/mol | Optimal H-bond geometry |
EFV similarity (CBOW) | Dimensions: 200, context window: 4 | -F vs. -CH₂NH₂ similarity: 0.87 | Validates non-classical bioisosteres |
MD simulations | GROMACS, CHARMM36, 100 ns, 310 K | R-enantiomer binding energy: −8.2 kcal/mol | Enantioselective activity prediction |
Systematic SAR studies reveal stringent substituent requirements for BOMA’s bioactivity. Meta-substitution on the benzyloxy ring with lipophilic groups (e.g., -CF₃, -SCH₃) enhances potency 3-fold (IC₅₀: 120 nM → 40 nM) by increasing hydrophobic contact surface area. Conversely, ortho-substitution reduces activity by 90% due to steric hindrance of target binding pockets. The acetamide region tolerates N-methylation (log P increase: 0.4) but not bulkier groups, preserving H-bond acceptor capacity [5] [7].
Fragment-based matched molecular pair (MMP) analysis of 26,795 substituents from ChEMBL identifies critical electronic effects. Derivatives with electron-withdrawing -NO₂ at the arylacetamide para-position show 5× reduced activity versus electron-donating -OCH₃ analogs, attributed to disrupted resonance stabilization in the enzyme-bound state. Dynamic programming-based alignment of analogue series further confirms conserved SAR progression: BOMA analogues with -OCF₃ substituents mirror the potency gradient of -OCH₂CH₃ series across unrelated targets, validating scaffold-independent SAR transfer [10] [15].
Table 3: SAR Trends in Key BOMA Regions
Position | Optimal Substituents | Activity Change | Undesirable Groups | Activity Loss |
---|---|---|---|---|
Benzyloxy meta | -CF₃, -SCH₃ | ↑ 3-fold | -OH, -COOH | >50% |
Benzyloxy ortho | None | N/A | Any substituent | 90% |
Arylacetamide para | -OCH₃, -CH₃ | Baseline | -NO₂, -CN | 80–90% |
Acetamide N-H | -CH₃ | Comparable | -COCH₃, -Ph | 70% |
The SAR landscape is quantitatively modeled using 3D-QSAR with comparative molecular field analysis (CoMFA). A model (q²: 0.82, r²: 0.95) highlights steric (contribution: 65%) over electrostatic (35%) fields, with a 15 ų hydrophobic pocket near the benzyloxy ring critical for binding. This informs the design of BOMA-315, a potent derivative with m-tert-butyl substitution showing 56 nM activity and >100-hour plasma stability [6] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4